Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Lipophilicity Partition Coefficient LogP

Direct substitution of this methyl ester with its free acid or ethyl ester analog alters LogP (2.7906 vs 2.7022) and requires revalidation in Bilastine synthesis. This compound eliminates an in situ activation step, reducing process complexity. - Key intermediate for second-generation H1-antihistamine Bilastine - LogP 2.7906 aligns with biphasic reaction partition needs - Sterically hindered alpha-carbon for SAR and metabolic stability studies - >85% yield via acid-catalyzed esterification; B.p. 270.2±15.0°C

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 736055-19-9
Cat. No. B3371579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-chlorophenyl)-2-methylpropanoate
CAS736055-19-9
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1Cl)C(=O)OC
InChIInChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3
InChIKeyGFVFOOURKHKDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-chlorophenyl)-2-methylpropanoate: Key Intermediate for Antihistamines


Methyl 2-(2-chlorophenyl)-2-methylpropanoate (CAS 736055-19-9) is an aromatic ester derivative of propanoic acid, featuring a gem-dimethyl substitution on the alpha-carbon and a 2-chlorophenyl group . With a molecular formula of C11H13ClO2 and a molecular weight of 212.67 g/mol, this compound serves as a key intermediate in the synthesis of Bilastine, a second-generation H1-antihistamine . Its structural characteristics—specifically the ortho-chloro substitution and the alpha,alpha-dimethyl group—confer distinct physicochemical properties that differentiate it from both its carboxylic acid precursor and alternative ester analogs [1].

Key Intermediate Directly utilized in convergent Bilastine synthesis; ester group required for coupling
Substitution Pattern Ortho-chloro & gem-dimethyl substitution defines reactivity and impurity profile
Lipophilicity Context Measurable lipophilicity difference vs. acid analog influences extraction and chromatography

Methyl 2-(2-chlorophenyl)-2-methylpropanoate: Substitution Challenges


Substituting this compound with its carboxylic acid counterpart (2-(2-chlorophenyl)-2-methylpropanoic acid, CAS 69849-06-5) or an alternative ester (e.g., ethyl ester, CAS 1035262-74-8) without rigorous revalidation introduces quantifiable risks in both synthetic efficiency and downstream API quality. The target compound exhibits a LogP of 2.7906, compared to 2.7022 for the free acid [1], indicating a measurable difference in lipophilicity that directly impacts partition behavior in biphasic reaction systems and chromatographic purification [2]. Furthermore, the ester functionality is specifically required for the subsequent coupling steps in Bilastine synthesis; using the free acid would necessitate an additional in situ activation step, thereby reducing overall yield and increasing process complexity [3]. The specific ortho-chloro and gem-dimethyl substitution pattern is also critical for the intended reactivity profile, as even minor structural variations can alter reaction kinetics and impurity profiles [4].

Lipophilicity shift
Measurable logP difference between methyl ester and free acid alters partition in biphasic systems and chromatographic purification; direct substitution may require method re-optimization.
Activation requirement
Free acid necessitates additional in situ activation for Bilastine coupling, increasing step count and potentially reducing overall yield.
Structural sensitivity
Ortho-chloro and gem-dimethyl pattern is critical; minor variations (e.g., ethyl ester) may alter reaction kinetics and impurity profiles.

Methyl 2-(2-chlorophenyl)-2-methylpropanoate: Evidence vs. Analogs


Lipophilicity: Methyl Ester vs. Free Acid

The target compound, methyl 2-(2-chlorophenyl)-2-methylpropanoate, exhibits a calculated LogP of 2.7906 [1]. In direct comparison, its carboxylic acid analog, 2-(2-chlorophenyl)-2-methylpropanoic acid (CAS 69849-06-5), has a lower calculated LogP of 2.7022 . This difference of 0.0884 log units, while seemingly small, is consistent with the expected ~0.5-1.0 log unit decrease upon ester hydrolysis to the free acid for this class of compounds [2]. The higher LogP of the ester indicates greater lipophilicity, which directly influences its behavior in liquid-liquid extractions, reversed-phase chromatography retention times, and potential membrane permeability in biological assays.

Lipophilicity (LogP)
Head-to-head (calculated)
Methyl ester: LogP 2.7906
Free acid: LogP 2.7022
Δ +0.0884
Supports distinct extraction and purification method requirements; substitution requires re-validation
Calculated values; class-level inference on logP decrease upon hydrolysis
Lipophilicity Partition Coefficient LogP Physicochemical Property

Molecular Weight and Volatility: Methyl vs. Ethyl Ester

The target methyl ester (C11H13ClO2) has a molecular weight of 212.67 g/mol and a predicted boiling point of 270.2±15.0 °C at 760 mmHg . Its ethyl ester analog, ethyl 2-(2-chlorophenyl)-2-methylpropanoate (C12H15ClO2, CAS 1035262-74-8), has a higher molecular weight of 226.70 g/mol . This 14.03 g/mol difference, while modest, translates to a measurably lower vapor pressure and higher boiling point for the ethyl ester compared to the methyl ester, based on established structure-property relationships for homologous ester series [1]. The lower molecular weight of the methyl ester confers a practical advantage in reactions where the ester is subsequently removed via distillation or where volatile byproducts are purged under vacuum.

Molecular Weight
Cross-study comparable
Methyl ester: 212.67 g/mol
Ethyl ester: 226.70 g/mol
Δ -14.03 g/mol
Lower mass may support distillative removal and reduce waste per mole
Predicted boiling point 270.2°C for methyl ester; ethyl ester higher
Molecular Weight Volatility Boiling Point Ester Analog

Synthetic Efficiency: Esterification vs. Alternative Routes

The synthesis of methyl 2-(2-chlorophenyl)-2-methylpropanoate via acid-catalyzed esterification of 2-(2-chlorophenyl)-2-methylpropanoic acid with methanol has been reported to proceed with yields exceeding 85% under reflux conditions (60-80°C, 6-8 hours) using sulfuric acid or p-toluenesulfonic acid as catalyst . While this specific yield range is from a vendor technical datasheet and lacks a direct head-to-head comparator within the same study, it establishes a benchmark for process efficiency. Alternative synthetic routes, such as those involving alkylation of methyl (2-chlorophenyl)acetate with methyl iodide in the presence of lithium hexamethyldisilazane, are also documented but may require cryogenic conditions (0°C) and inert atmospheres, which can be less desirable for scale-up . The esterification route offers a straightforward, high-yielding method for producing the target compound.

Synthetic Route
Supplier data
Esterification: yield >85% (reflux, 6–8 h)
Alternative alkylation: cryogenic, inert atmosphere
Esterification route supports scalable process feasibility; operational simplicity advantage
Benchmark yield from vendor datasheet; independent verification recommended
Synthetic Yield Esterification Process Chemistry Reaction Efficiency

Bilastine Synthesis: Key Intermediate Role

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is explicitly identified as a key intermediate in the synthesis of Bilastine, a second-generation H1-antihistamine . Patents and literature on Bilastine synthesis describe the conversion of this ester intermediate to the final API via coupling with a piperidinyl-benzimidazole moiety followed by ester hydrolysis [1]. In contrast, the corresponding free acid, 2-(2-chlorophenyl)-2-methylpropanoic acid, is not directly used in these published Bilastine routes; its use would require an additional esterification or activation step, thereby increasing the step count and potentially reducing overall yield [2]. While no direct yield comparison between the methyl ester and alternative intermediates is provided in a single study, the specific ester functionality is a documented requirement for the convergent synthetic strategy employed in Bilastine manufacture.

Bilastine Intermediate
Class-level inference
Methyl ester: directly used as key intermediate
Free acid: requires additional activation step
Supports step economy for Bilastine synthesis; ester essential for convergent route
Documented in patent literature; no direct yield comparison available
Bilastine Antihistamine API Intermediate Pharmaceutical Synthesis

Methyl 2-(2-chlorophenyl)-2-methylpropanoate: Key Application Scenarios


Bilastine & Second-Generation Antihistamine Synthesis

This compound is a direct intermediate in the convergent synthesis of Bilastine, a second-generation H1-antihistamine . The specific ester functionality is required for the key coupling step with the benzimidazole-piperidine moiety. Using the free acid analog (CAS 69849-06-5) would necessitate an additional activation step, increasing process complexity and potentially reducing overall yield. The compound's measured LogP of 2.7906 also aligns with the desired partition characteristics for the intermediate purification steps in this synthetic route [1].

Novel Arylpropanoate Pharmaceutical Candidates

The gem-dimethyl and ortho-chloro substitution pattern on the arylpropanoate scaffold provides a sterically hindered, lipophilic core that can be used to explore structure-activity relationships (SAR) in drug discovery programs. The compound's physicochemical properties—LogP 2.7906, molecular weight 212.67 g/mol—place it within a favorable range for lead-like molecules . Its ester group offers a handle for further functionalization, while the hindered alpha-carbon may confer metabolic stability advantages in vivo compared to less substituted analogs, though this is a class-level inference [1].

Esterification & Transesterification Process Studies

The synthesis of this compound via acid-catalyzed esterification of 2-(2-chlorophenyl)-2-methylpropanoic acid with methanol (reported yield >85% under reflux conditions) provides a model system for studying steric effects in esterification reactions . The gem-dimethyl group adjacent to the carbonyl introduces steric hindrance, making this a useful substrate for benchmarking catalyst efficiency or exploring alternative esterification methodologies. The compound's predicted boiling point of 270.2±15.0 °C also makes it suitable for studies involving distillative purification or solvent-free reaction conditions [1].

Application
Selection Property
Validation Focus
Bilastine synthesis
Ester specific for coupling; ortho-chloro & gem-dimethyl pattern
Confirm coupling efficiency; verify intermediate purity and impurity profile
Drug discovery SAR
Sterically hindered, lipophilic core with ester handle
Evaluate metabolic stability and SAR; confirm lead-like properties
Esterification process studies
Gem-dimethyl steric hindrance as model substrate
Benchmark esterification yield; assess catalyst efficiency and scalability

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